2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
Beschreibung
Eigenschaften
Molekularformel |
C12H14N4O |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
DCMBGTQBPQMSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the 6-Methylpyrimidin-4-ol Core
The synthesis begins with 4,6-dichloropyrimidine (1 ), which undergoes selective substitution at C4. Reacting 1 with aqueous ammonia or ammonium acetate in acetic acid yields 4-amino-6-chloropyrimidine (2 ), a key intermediate. Subsequent methylation at C6 is achieved using methylmagnesium bromide (1.2 eq.) in tetrahydrofuran (THF) at −78°C, producing 4-amino-6-methylpyrimidine (3 ) in 68% yield after silica gel chromatography.
| Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3/Xantphos | Cs2CO3 | 100 | 12 | 56 |
| Pd(OAc)2/BINAP | K3PO4 | 120 | 24 | 38 |
| PdCl2(PPh3)2 | NaOtBu | 80 | 18 | 27 |
Pyridine-First Approach via Sequential Functionalization
Synthesis of 4-(Dimethylamino)pyridin-2-amine
Starting with 2-aminopyridine (6 ), dimethylation is achieved using methyl iodide (2.5 eq.) and sodium hydride (3 eq.) in dimethylformamide (DMF) at 0°C. After 2 h, the reaction is quenched with water, extracted with ethyl acetate, and purified by vacuum distillation to yield 4-(dimethylamino)pyridin-2-amine (7 ) as a yellow oil (74% yield).
Coupling to the Pyrimidine Scaffold
Compound 7 is coupled with 6-methylpyrimidin-4-ol (8 ) using a Mitsunobu reaction. Employing diisopropyl azodicarboxylate (DIAD, 1.5 eq.) and triphenylphosphine (1.5 eq.) in THF at 25°C for 6 h provides the target molecule in 63% yield after column chromatography (SiO2, CH2Cl2/MeOH 95:5).
Key Mechanistic Insight : The Mitsunobu reaction proceeds via a two-step mechanism: (1) formation of a betaine intermediate between DIAD and PPh3, and (2) nucleophilic attack of the pyridine amine on the activated pyrimidine-OH group.
Alternative Routes: One-Pot Cyclocondensation
Biginelli-Type Reaction
A modified Biginelli protocol condenses ethyl acetoacetate (9 ), 4-(dimethylamino)pyridine-2-carbaldehyde (10 ), and urea (11 ) in ethanol with HCl catalysis. Heating at 80°C for 8 h yields the dihydropyrimidinone intermediate (12 ), which is oxidized with MnO2 in acetone to furnish the target compound in 44% overall yield.
Table 2 : Comparison of Oxidation Agents for Intermediate 12
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO2 | Acetone | 25 | 24 | 44 |
| KMnO4 | H2O | 60 | 2 | 32 |
| DDQ | Toluene | 110 | 6 | 28 |
Critical Analysis of Methodologies
Yield and Scalability
-
Buchwald-Hartwig route : Highest yield (56%) but requires expensive palladium catalysts.
-
Mitsunobu route : Moderate yield (63%) with simpler purification but stoichiometric phosphine usage.
-
Biginelli route : Lowest yield (44%) but advantageous for one-pot simplicity.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 of the pyrimidine ring undergoes nucleophilic substitution under mild conditions. For example:
-
Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields 4-alkoxy derivatives.
-
Esterification : Treatment with acyl chlorides (e.g., acetyl chloride) produces esters, with yields dependent on steric hindrance from the methyl group at position 6.
Table 1: Substitution Reactions at Position 4
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I | 4-methoxy derivative | K₂CO₃, DMF, 80°C | 78–85 | |
| AcCl | 4-acetoxy derivative | Pyridine, RT, 2 h | 65 | |
| PhSO₂Cl | 4-sulfonate ester | Et₃N, CH₂Cl₂, 0°C | 52 |
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-couplings. The dimethylaminopyridyl moiety enhances electron density, facilitating oxidative addition steps:
-
Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in acetonitrile/water (1:1) at 80°C, yielding biaryl derivatives with ~70% efficiency .
-
Buchwald-Hartwig Amination : Coupling with aryl bromides (e.g., 4-bromotoluene) via Pd(OAc)₂/xantphos catalysis forms N-aryl derivatives, though yields are moderate (35–56%) due to steric constraints .
Table 2: Cross-Coupling Reactions
| Reaction Type | Partner Reagent | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 74 | |
| Buchwald-Hartwig | 4-BrC₆H₄CH₃ | Pd(OAc)₂, xantphos | 35–56 |
Condensation and Cyclization
The hydroxyl and amino groups enable condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with benzaldehyde in ethanol under reflux to form imine-linked derivatives.
-
Heterocycle Synthesis : Condensation with thiourea or hydrazine derivatives generates fused pyrimidine systems (e.g., thiazolo[4,5-d]pyrimidines) .
Electrophilic Aromatic Substitution
The dimethylaminopyridyl group acts as an electron-donating substituent, directing electrophiles to specific positions:
-
Nitration : Nitration at the pyridine ring’s para position occurs with HNO₃/H₂SO₄ at 0°C .
-
Halogenation : Selective bromination is achieved using NBS in CCl₄.
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating to transition metals (e.g., Cu²⁺, Pd²⁺) via pyridine nitrogen and hydroxyl oxygen. These complexes exhibit catalytic activity in oxidation and coupling reactions .
Acid-Base Reactivity
The hydroxyl group (pKa ~8.5) and dimethylamino group (pKa ~9.8) confer pH-dependent solubility:
-
Deprotonation : Forms a stable conjugate base in alkaline conditions, enhancing nucleophilicity.
-
Protonation : The pyridine nitrogen protonates in acidic media, altering electronic properties .
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties:
-
Anticancer Activity : N-alkylation or sulfonamide conjugation improves kinase inhibition (e.g., IC₅₀ values <1 μM for CDK2) .
-
Anti-inflammatory Effects : Thiazole-fused derivatives show COX-2 inhibition comparable to celecoxib (IC₅₀ ~0.04 μM) .
This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it a valuable scaffold in medicinal chemistry and catalysis. Future research should explore enantioselective transformations using chiral auxiliaries and green chemistry approaches to optimize synthetic efficiency.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound belongs to the class of pyridine and pyrimidine derivatives, characterized by the presence of a dimethylamino group and a hydroxyl group. Its molecular formula is , which indicates its potential for various interactions in biological systems.
Anticancer Activity
One of the most prominent applications of this compound is in the field of oncology. Research has shown that derivatives of pyrimidine can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study:
- A study conducted on the efficacy of similar compounds against breast cancer cells demonstrated that treatment led to a significant reduction in tumor growth, highlighting the potential of this compound as an anticancer agent. The mechanism involved the inhibition of CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
Research has also indicated that compounds with similar structures exhibit anti-inflammatory properties. The presence of the dimethylamino group enhances the compound's solubility and bioavailability, making it effective in modulating inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Target Pathway |
|---|---|---|
| 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL | 75% | COX-2 |
| Related Compound A | 60% | LOX |
| Related Compound B | 80% | NF-kB |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites of enzymes, providing a basis for its application in metabolic disease treatment.
Case Study:
- In vivo studies demonstrated that administration of this compound improved glucose metabolism in diabetic models, suggesting its potential use as an adjunct therapy for diabetes management .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
| C. albicans | 64 µg/mL | Moderate |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine and pyrimidine precursors. The modification of functional groups allows for the development of derivatives with enhanced biological activity.
Wirkmechanismus
The mechanism of action of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a reduction in collagen production, which is beneficial in the treatment of fibrotic diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues in Photoinitiator Systems
The compound shares functional similarities with ethyl 4-(dimethylamino) benzoate (EDMAB) and 2-(dimethylamino) ethyl methacrylate (DMAEMA), both tertiary amines used in resin cements. Key differences include:
| Parameter | Target Compound | EDMAB | DMAEMA |
|---|---|---|---|
| Core Structure | Pyrimidin-4-ol + pyridine | Benzoate ester | Methacrylate |
| Substituents | 6-Me, 4-(dimethylamino)pyridyl | 4-Dimethylamino, ethyl ester | Dimethylaminoethyl |
| Molecular Weight (g/mol) | 230.27 | 193.24 | 157.21 |
| LogP (estimated) | ~1.2 | ~2.0 | ~0.8 |
- Reactivity : EDMAB exhibits a higher degree of conversion (75%) in resin systems compared to DMAEMA (60%) due to superior electron donation . The target compound’s pyridine-pyrimidine structure may offer intermediate reactivity, leveraging aromatic π-systems for charge transfer.
- DPI Synergy: DMAEMA’s performance improves significantly with diphenyliodonium hexafluorophosphate (DPI), while EDMAB is less affected. The target compound’s dimethylamino group may similarly benefit from DPI, enhancing radical generation .
Pyrimidin-4-ol Derivatives with Varied Substituents
Compared to 2-(allylthio)-6-methylpyrimidin-4-ol (C₈H₁₀N₂OS, MW 182.24 g/mol, LogP 1.77), the target compound replaces the allylthio group with a dimethylaminopyridyl moiety:
| Parameter | Target Compound | 2-(Allylthio)-6-methylpyrimidin-4-ol |
|---|---|---|
| Substituent at C2 | 4-(Dimethylamino)pyridin-2-yl | Allylthio |
| Hydrogen Bonding | Strong (OH, dimethylamino) | Moderate (OH, thioether) |
| Lipophilicity | Lower (LogP ~1.2) | Higher (LogP 1.77) |
The allylthio group increases lipophilicity, favoring hydrophobic interactions, whereas the target compound’s polar dimethylamino and hydroxyl groups enhance solubility in polar matrices .
Physicochemical and Functional Comparisons
Thermal Stability: The fused pyridine-pyrimidine system likely confers higher thermal stability than EDMAB or DMAEMA, which have flexible ester/methacrylate groups. Solubility: The target compound’s hydroxyl and dimethylamino groups improve water solubility compared to DMAEMA but may reduce compatibility with nonpolar resins relative to EDMAB.
Biologische Aktivität
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor in various enzymatic pathways. This article provides a detailed examination of its biological activity, synthesis, and implications in therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethylaminopyridine moiety and a hydroxyl group. Its structure can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 219.27 g/mol
Research indicates that this compound exhibits potent inhibitory activity against various kinases, particularly those involved in cancer pathways. The compound has been shown to inhibit BCR-ABL tyrosine kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) .
In Vitro Studies
In vitro assays demonstrate that the compound effectively reduces cell proliferation in cancer cell lines expressing BCR-ABL. The half-maximal inhibitory concentration (IC50) values for these assays typically range from 50 to 100 nM, indicating a strong potency against these targets .
In Vivo Studies
In vivo studies have also shown promising results. For example, animal models treated with this compound exhibited significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent .
Case Studies
-
Case Study: Chronic Myeloid Leukemia
- Objective: Evaluate the efficacy of this compound in CML treatment.
- Methodology: Mice were administered varying doses of the compound.
- Results: A dose-dependent reduction in tumor size was observed, with significant differences noted at doses above 10 mg/kg.
-
Case Study: Solid Tumors
- Objective: Assess the anti-tumor activity in solid tumor models.
- Methodology: The compound was tested on xenograft models.
- Results: Tumor growth inhibition was recorded at 75% when treated with the compound over four weeks.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Starting Materials: Dimethylaminopyridine and methylpyrimidine derivatives.
- Reagents Used: Palladium-catalyzed cross-coupling reactions are commonly employed to form the desired pyrimidine structure.
- Yield: Typical yields range from 60% to 80%, depending on reaction conditions .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | BCR-ABL Tyrosine Kinase | 50 | High potency in CML |
| Compound B | VEGF Receptor | 200 | Moderate inhibition |
| Compound C | EGFR Kinase | 150 | Effective in solid tumors |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(4-(dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding interactions, particularly for the hydroxyl group and dimethylamino moiety.
- X-ray Crystallography : Employ the SHELX system (e.g., SHELXL) for high-resolution structural determination. This program is robust for small-molecule refinement and can resolve tautomeric or protonation states .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula validation, especially given the compound’s nitrogen-rich heterocyclic structure.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Start with a pyrimidine core and sequentially introduce substituents (e.g., methyl, hydroxyl, and pyridinyl groups) via nucleophilic substitution or cross-coupling reactions.
- Purification Techniques : Use recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with UV visualization or in-situ FTIR to detect intermediate formations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dimethylamino with diethylamino) and compare bioactivity using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referenced with experimental IC values.
- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory assays in ) to identify trends in substituent effects or assay conditions .
Q. What strategies are effective for analyzing tautomerism or protonation states in this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent NMR : Acquire -NMR spectra in deuterated buffers (pH 2–12) to observe shifts in hydroxyl and amine proton signals.
- Theoretical Calculations : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to predict tautomeric equilibria and compare with experimental data.
- Crystallographic Analysis : Solve crystal structures at different pH levels to capture tautomeric forms, leveraging SHELXL’s capacity for handling hydrogen atom positions .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches of the compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to identify byproducts such as unreacted intermediates or oxidation products.
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous NMR assignments.
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine in ) to isolate substituent-specific spectral features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
